molecular formula C14H27IO2 B1416042 tert-Butyl 10-iododecanoate CAS No. 486999-00-2

tert-Butyl 10-iododecanoate

Cat. No. B1416042
CAS RN: 486999-00-2
M. Wt: 354.27 g/mol
InChI Key: FYVPLOUNVWQWLJ-UHFFFAOYSA-N
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Description

Tert-Butyl 10-iododecanoate, also known as TBID, is a chemical compound of the alkyl iodide family. It is an organic compound composed of a tertiary butyl group attached to a 10-iododecanoate group. It is a white, crystalline solid with a melting point of 116-118°C and a boiling point of 179-181°C. TBID has been studied for its potential applications in various fields, such as in organic and medicinal chemistry, materials science, and catalysis. In

Scientific Research Applications

Physicochemical and Pharmacokinetic Properties

  • tert-Butyl groups, common in medicinal chemistry, often modify the properties of bioactive compounds, like increased lipophilicity and decreased metabolic stability. Alternatives to tert-butyl groups are explored in studies like those of bosentan and vercirnon analogues (Westphal et al., 2015).

Radical Reactions and Adduct Formation

  • tert-Butylperoxy radicals have been used to form stable multiadducts with fullerenes, leading to the creation of unique compounds like C60(O)(OOtBu)4 and C70(OOtBu)10, fully characterized by spectroscopic data (Gan et al., 2002).

Directed Metalation and Synthesis

  • Directed metalation of N-tert-butyl-N-methyl-2-methoxybenzamide, as well as its use in the synthesis of other chemicals, demonstrates the utility of tert-butyl groups in organic synthesis (Reitz & Massey, 1990).

NMR Tagging in High-Molecular-Weight Systems

  • O-tert-Butyltyrosine serves as an effective NMR tag for studying high-molecular-weight systems and measuring ligand binding affinities, demonstrating the application of tert-butyl groups in analytical chemistry (Chen et al., 2015).

Organic Synthesis and Catalysis

  • Applications in the synthesis of amines using tert-butanesulfinamide highlight the role of tert-butyl groups in facilitating specific reactions in organic chemistry (Ellman, 2003).

Chemical Transformations and Biological Implications

  • The unique reactivity pattern of the tert-butyl group has been explored in chemical transformations and its implications in biological processes, including potential applications in biocatalytic processes (Bisel, Al-Momani, & Müller, 2008).

Safety And Hazards

The safety data sheet for similar compounds like “tert-Butyllithium solution” indicates that they are highly flammable, can cause skin irritation, and may be fatal if swallowed and enters airways . It’s important to handle such compounds with care, using appropriate personal protective equipment and following safety guidelines .

properties

IUPAC Name

tert-butyl 10-iododecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27IO2/c1-14(2,3)17-13(16)11-9-7-5-4-6-8-10-12-15/h4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVPLOUNVWQWLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 10-iododecanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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